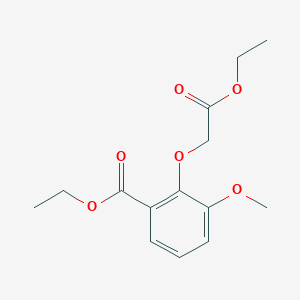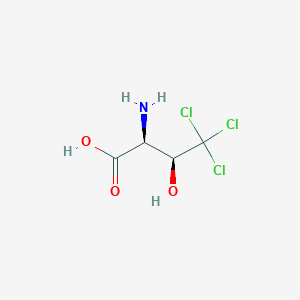![molecular formula C6H8O2 B14525845 7-Oxabicyclo[4.1.0]hept-3-en-2-ol CAS No. 62774-83-8](/img/structure/B14525845.png)
7-Oxabicyclo[4.1.0]hept-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[410]hept-3-en-2-ol is a bicyclic organic compound characterized by its unique structure, which includes an oxygen bridge and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-en-2-ol can be achieved through several methods. One common approach involves the Diels-Alder reaction of furan with an appropriate dienophile, followed by subsequent functional group transformations. For instance, the reaction of furan with maleic anhydride can yield a bicyclic intermediate, which can then be converted to this compound through hydrolysis and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity. The reaction conditions are optimized to ensure high yield and efficiency, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for deprotonation, followed by nucleophilic attack.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields saturated bicyclic alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo[4.1.0]hept-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a scaffold for drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The oxygen bridge and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen bridge but lacking the double bond.
3,4-Epoxycyclohexylmethyl-3’,4’-epoxycyclohexane carboxylate: Contains an epoxide group and a similar bicyclic structure.
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: A derivative with additional functional groups for specific applications .
Uniqueness
7-Oxabicyclo[4.1.0]hept-3-en-2-ol is unique due to its combination of an oxygen bridge and a double bond, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62774-83-8 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-en-2-ol |
InChI |
InChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h1-2,4-7H,3H2 |
InChI Key |
WWADCKSALBPDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2C1O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride](/img/structure/B14525762.png)
![3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile](/img/structure/B14525769.png)
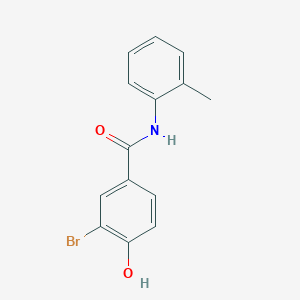
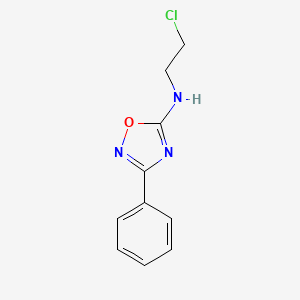
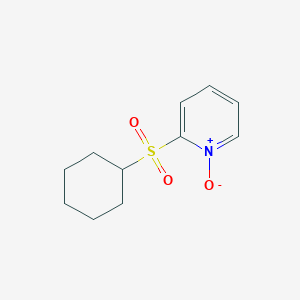
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one](/img/structure/B14525798.png)
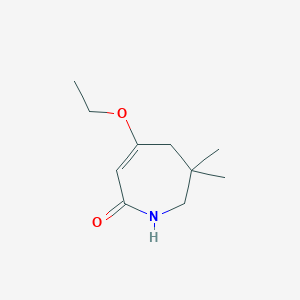
![8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14525807.png)
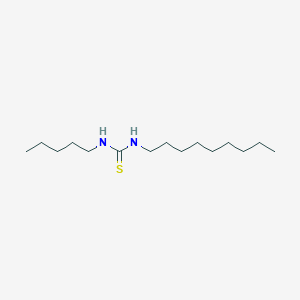
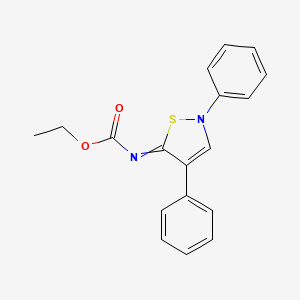
![5-Amino-3-methyl-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14525839.png)
![2-Bromo-1-[4-(ethylsulfanyl)phenyl]ethan-1-one](/img/structure/B14525842.png)
